![molecular formula C20H24N2O6 B053548 m-Nisoldipine CAS No. 113578-26-0](/img/structure/B53548.png)
m-Nisoldipine
説明
M-Nisoldipine is an extended-release tablet dosage form of the dihydropyridine calcium channel blocker nisoldipine . It is a yellow crystalline powder, practically insoluble in water but soluble in acetone, ethanol, and methanol . It is used to treat high blood pressure (hypertension) in adults .
Synthesis Analysis
M-Nisoldipine was first synthesized in the School of Pharmaceutical Sciences, Hebei Medical University . It exhibits two polymorphs A and B with different colors and morphologies . The synthesis involves a condensation type reaction, Hantzsch pyridine synthesis .Molecular Structure Analysis
The single-crystal X-ray structure analysis reveals that polymorph A crystallizes in a monoclinic P 2 1 / c space group, while B crystallizes in a triclinic space group of P . The m-Nisoldipine molecules are connected through N–H⋯O hydrogen bonds between the carbonyl group and the amine group to form either a wavy chain for A or a linear chain for B .Physical And Chemical Properties Analysis
M-Nisoldipine is a yellow crystalline powder . It is practically insoluble in water but soluble in acetone, ethanol, and methanol . It has a molecular weight of 388.4 . It exhibits two polymorphs A and B with different colors and morphologies . The two polymorphs show distinct physicochemical properties as characterized by IR, Raman, DSC, and terahertz pulse spectroscopy .科学的研究の応用
Cardiovascular Effects :
- m-Nisoldipine showed prophylactic effects against reperfusion-induced arrhythmias in rats, likely by regulating metabolism of nonesterified fatty acids, reducing cell calcium levels, and inhibiting free radical formation in the myocardium (Li, Fu, & Li, 1988).
- It effectively treated angina pectoris and mild to moderate hypertension in clinical trials, primarily through potent vasodilation and improvement in myocardial oxygen supply (Friedel & Sorkin, 1987).
- m-Nisoldipine inhibited the development of delayed afterdepolarization and triggered activity in canine Purkinje fibers, potentially through blocking voltage-dependent calcium channels and reducing intracellular calcium overload (An, Fan, & He, 1992).
Reproductive System Applications :
- It inhibited spontaneous contraction of isolated non-pregnant human myometrium and suppressed spontaneous and oxytocin-induced contraction of isolated pregnant rat uterus, indicating potential clinical use for treating dysmenorrhea and premature labor (Li, Fu, & Li, 1992).
Pharmacokinetics and Drug Interactions :
- A study developed an enantioselective assay for nisoldipine in human plasma, with applications to pharmacokinetics, highlighting its use in treating hypertension and coronary heart disease (Marques et al., 2001).
- m-Nisoldipine influenced the activity and mRNA expression of various cytochrome P450 enzymes in rats, which could have implications for drug-drug interactions (Sun et al., 2018).
Metabolism and Bioavailability Studies :
- Research on the in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes helped understand its metabolic fate and pathways (Yuan et al., 2014).
- Studies on improving oral bioavailability of nisoldipine using nanocrystals and amorphous solid dispersions have been conducted to enhance its therapeutic effectiveness (Fu et al., 2017); (Fu et al., 2016).
作用機序
Nisoldipine is a calcium channel blocker that selectively inhibits L-type calcium channels . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Safety and Hazards
Nisoldipine is harmful if swallowed or in contact with skin . It may cause serious side effects such as a light-headed feeling, chest pain or pressure, swelling in hands or feet, flushing, fast heartbeats, or sudden numbness or weakness . It is contraindicated in people with cardiogenic shock, unstable angina, myocardial infarction, and during pregnancy and lactation .
特性
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSJBSHLMOBYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl 5-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。